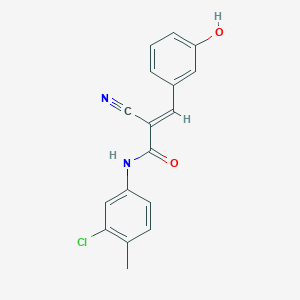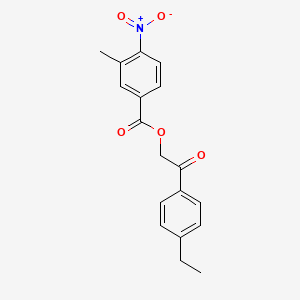![molecular formula C15H15NOS B5830553 N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
N-{4-[(phenylthio)methyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(phenylthio)methyl]phenyl}acetamide, also known as PTMA, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. PTMA has been found to possess various biological activities and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{4-[(phenylthio)methyl]phenyl}acetamide is not fully understood. However, studies have suggested that N-{4-[(phenylthio)methyl]phenyl}acetamide may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-{4-[(phenylthio)methyl]phenyl}acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to possess various biochemical and physiological effects. Studies have shown that N-{4-[(phenylthio)methyl]phenyl}acetamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-{4-[(phenylthio)methyl]phenyl}acetamide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[(phenylthio)methyl]phenyl}acetamide in lab experiments is its relatively simple synthesis method. N-{4-[(phenylthio)methyl]phenyl}acetamide is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of using N-{4-[(phenylthio)methyl]phenyl}acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{4-[(phenylthio)methyl]phenyl}acetamide. One direction could be to study the potential use of N-{4-[(phenylthio)methyl]phenyl}acetamide as a chelating agent for heavy metals. Another direction could be to study the potential use of N-{4-[(phenylthio)methyl]phenyl}acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies could also be conducted to fully understand the mechanism of action of N-{4-[(phenylthio)methyl]phenyl}acetamide and to identify potential targets for drug development.
Conclusion:
In conclusion, N-{4-[(phenylthio)methyl]phenyl}acetamide is an organic compound that has gained attention in the scientific community due to its potential applications in drug discovery. N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to possess various biological activities and has been studied extensively for its mechanism of action and physiological effects. While there are advantages and limitations to using N-{4-[(phenylthio)methyl]phenyl}acetamide in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
N-{4-[(phenylthio)methyl]phenyl}acetamide can be synthesized by the reaction of 4-mercaptobenzyl chloride with N-(2-bromoethyl)acetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-{4-[(phenylthio)methyl]phenyl}acetamide as a white solid with a melting point of 102-104°C.
Aplicaciones Científicas De Investigación
N-{4-[(phenylthio)methyl]phenyl}acetamide has been studied for its potential applications in drug discovery. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. N-{4-[(phenylthio)methyl]phenyl}acetamide has also been studied for its potential use as a chelating agent for heavy metals.
Propiedades
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12(17)16-14-9-7-13(8-10-14)11-18-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXREIWKBWZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)
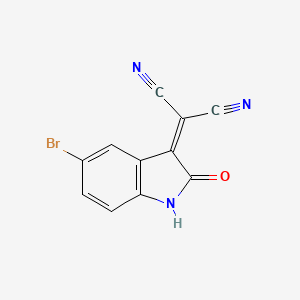

![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)
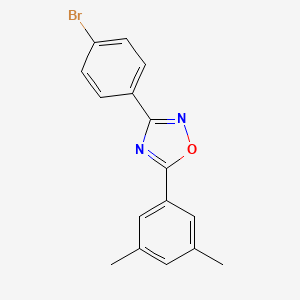


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)
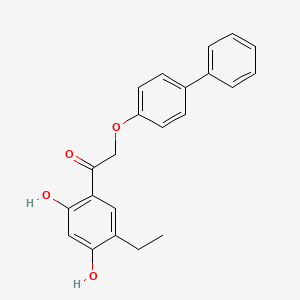
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)
